Benzene, 1-iodo-4-(phenylthio)- Benzene, 1-iodo-4-(phenylthio)-
Brand Name: Vulcanchem
CAS No.: 88519-49-7
VCID: VC8005793
InChI: InChI=1S/C12H9IS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
SMILES: C1=CC=C(C=C1)SC2=CC=C(C=C2)I
Molecular Formula: C12H9IS
Molecular Weight: 312.17 g/mol

Benzene, 1-iodo-4-(phenylthio)-

CAS No.: 88519-49-7

Cat. No.: VC8005793

Molecular Formula: C12H9IS

Molecular Weight: 312.17 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-iodo-4-(phenylthio)- - 88519-49-7

Specification

CAS No. 88519-49-7
Molecular Formula C12H9IS
Molecular Weight 312.17 g/mol
IUPAC Name 1-iodo-4-phenylsulfanylbenzene
Standard InChI InChI=1S/C12H9IS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Standard InChI Key SZOYJRZFRWCAEL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)I
Canonical SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Iodo-4-(phenylthio)benzene consists of a benzene ring substituted at the para-positions with an iodine atom and a phenylthio (–SPh) group. The iodine atom introduces significant electron-withdrawing effects, while the sulfur atom in the thioether group contributes to polarizability and nucleophilic reactivity. The compound’s IUPAC name is 1-iodo-4-(phenylsulfanyl)benzene, and its canonical SMILES representation is C1=CC=C(C=C1)SC2=CC=C(C=C2)I.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₉IS
Molecular Weight312.17 g/mol
SolubilitySoluble in DMSO, DCM, THF
Melting PointNot reported
Boiling PointNot reported

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) facilitates its use in synthetic organic chemistry .

Synthesis and Manufacturing

Nickel-Catalyzed C–S Coupling

A robust method for synthesizing 1-iodo-4-(phenylthio)benzene involves nickel-catalyzed reductive coupling between iodobenzene derivatives and thiophenol. As demonstrated in recent studies, this approach employs NiCl₂(dme) (nickel chloride dimethoxyethane complex) as a catalyst and Mn (manganese) as a reducing agent under mild conditions . The reaction proceeds via a single-electron transfer (SET) mechanism, enabling efficient C–S bond formation at room temperature.

Representative Procedure:

  • Combine 4-iodobromobenzene (1.0 equiv), thiophenol (1.2 equiv), NiCl₂(dme) (5 mol%), and Mn powder (2.0 equiv) in anhydrous DMF.

  • Stir the mixture at 25°C under nitrogen for 12 hours.

  • Purify the crude product via column chromatography (hexane/ethyl acetate = 20:1) to yield 1-iodo-4-(phenylthio)benzene in 78% yield .

Alternative Routes

  • Ullmann-Type Coupling: Copper-catalyzed coupling of 1,4-diiodobenzene with thiophenol at elevated temperatures (80–100°C) in the presence of CuI and 1,10-phenanthroline .

  • Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-1-iodobenzene with sodium thiophenolate in DMSO at 60°C.

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkynyl derivatives. For example:
1-Iodo-4-(phenylthio)benzene+PhB(OH)2Pd(PPh3)44-(Phenylthio)biphenyl+Byproducts\text{1-Iodo-4-(phenylthio)benzene} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-(Phenylthio)biphenyl} + \text{Byproducts}
These reactions proceed in >80% yield under standard conditions (THF, K₂CO₃, 80°C) .

Oxidation of the Thioether Group

The phenylthio group can be oxidized to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH:
–SPhH2O2–SOPhH2O2–SO2Ph\text{–SPh} \xrightarrow{\text{H}_2\text{O}_2} \text{–SOPh} \xrightarrow{\text{H}_2\text{O}_2} \text{–SO}_2\text{Ph}
This transformation modulates electronic properties for applications in drug design .

Applications in Scientific Research

Pharmaceutical Intermediate

1-Iodo-4-(phenylthio)benzene serves as a precursor to sulfone-containing drugs, which are prevalent in antiviral and anticancer therapies. For instance, derivatives of this compound inhibit tyrosine kinase enzymes by binding to their ATP pockets .

Materials Science

The compound’s extended π-system and sulfur atom enable its use in:

  • Conductive polymers: As a monomer in poly(arylene sulfide) synthesis.

  • Liquid crystals: Modifying mesogenic properties through halogen bonding.

Catalysis

In palladium catalysis, the phenylthio group acts as a directing group for C–H functionalization, enabling regioselective arylation of arenes .

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